3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone
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Overview
Description
3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBEEMQ and belongs to the family of pyrido[2,3-d]pyrimidine-2,4-quinone derivatives.
Scientific Research Applications
Structural Significance and Synthetic Approaches
Pyrimidine derivatives are crucial in biology and medicine, with the aminopyrimidine fragment present in DNA bases. Their role in molecular recognition processes involving hydrogen bonding is significant for targeted drug action, as demonstrated in the study of cation tautomerism and hydrogen bonding in crystalline pyrimidine salts (A. Rajam et al., 2017) View Source. Furthermore, the synthesis of pharmacologically relevant bifunctional compounds containing pyrimidine moieties underscores the importance of these structures in developing therapeutic agents (Nicholas D. Watermeyer et al., 2009) View Source.
Biological Activities and Applications
The heterocyclic pyrimidine ring, found in DNA and RNA, is integral to numerous pharmacophore structures due to its applications in medicine and nonlinear optics (NLO). Studies on thiopyrimidine derivatives reveal their potential in NLO fields, indicating the broader applicability of such compounds beyond pharmacological interests (A. Hussain et al., 2020) View Source. Additionally, pyrimidine derivatives have shown antioxidant properties, highlighting their potential in modulating immune responses and stimulating regeneration processes (S. Grabovskii et al., 2018) View Source.
Electrochemical Properties and Synthetic Utility
The electrochemical behavior of quinones and their interaction with nucleophiles such as uracil derivatives provides insights into the synthetic pathways for new compounds. This interaction is crucial for developing novel materials with potential applications in various fields, including organic electronics and pharmacology (D. Nematollahi et al., 2001) View Source.
Mechanism of Action
Target of Action
Compounds like “3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone” often target specific proteins or enzymes in the body. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound may bind to its target, altering its function. This can lead to changes in cellular processes. For instance, inhibition of CDK2 can lead to alterations in cell cycle progression .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, CDK2 inhibition can affect the cell cycle, potentially leading to cell growth arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. These properties can be predicted using in silico ADMET studies .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. For example, CDK2 inhibitors can induce apoptosis in certain cell types .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-5-7-13(19)8-6-12/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVSEMRODAUEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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